3-Fluorophenethylamine (3-FPEA) is a chemical compound belonging to the phenethylamine class. While its chemical structure shares similarities with some psychoactive substances, information regarding its specific scientific research applications is scarce and not widely available.
Despite the limited information, some scientific studies suggest potential areas of investigation for 3-FPEA, but these are in the preliminary stages and require further exploration:
3-Fluorophenethylamine is an organic compound characterized by its molecular formula and a molecular weight of approximately 139.17 g/mol. It is a fluorinated derivative of phenethylamine, where a fluorine atom is substituted at the 3-position of the phenyl ring. This substitution imparts unique chemical properties that make it valuable in various fields, including medicinal chemistry and materials science.
These reactions provide pathways for synthesizing more complex organic molecules and exploring the compound's reactivity.
3-Fluorophenethylamine has been studied for its biological activity, particularly its interaction with neurotransmitter systems. It is known to bind to adrenergic receptors, which play a crucial role in the regulation of neurotransmitter release and signal transduction pathways. This interaction suggests potential applications in pharmacology, particularly in developing drugs targeting these receptors.
The synthesis of 3-Fluorophenethylamine typically involves several methods:
These methods can be optimized for yield and purity based on specific experimental conditions.
3-Fluorophenethylamine finds applications across various fields:
Research indicates that 3-Fluorophenethylamine interacts with adrenergic receptors, similar to other phenethylamine derivatives. Studies have shown that it may act as both an agonist and antagonist depending on the specific receptor subtype and cellular context. This duality in action highlights its potential as a lead compound for drug development aimed at modulating neurotransmitter systems.
Several compounds share structural similarities with 3-Fluorophenethylamine, including:
The uniqueness of 3-Fluorophenethylamine lies in its specific substitution pattern on the phenyl ring, which influences both its chemical reactivity and biological properties. This distinct arrangement allows for targeted research applications and development into specialized compounds that may offer therapeutic benefits not found in non-fluorinated analogs.
The molecular formula C₈H₁₀FN (MW: 139.17 g/mol) comprises a benzene ring with a fluorine atom at position 3, an ethylamine chain (-CH₂-CH₂-NH₂), and a primary amine group. Key structural features include:
Property | Value |
---|---|
Bond Length (C-F) | 1.34 Å |
Dihedral Angle (C-C-N) | 112.5° |
Van der Waals Volume | 125.7 ų |
The fluorine atom’s electronegativity polarizes the aromatic ring, increasing the compound’s dipole moment and altering its solubility profile.
3-Fluorophenethylamine is synthesized via:
Industrial-scale production employs continuous-flow reactors to optimize yield (~75%) and purity (>99%).
Property | Value |
---|---|
Boiling Point | 87°C (15 mmHg) |
Density | 1.066 g/mL (25°C) |
Refractive Index | 1.509 (20°C) |
Solubility | Soluble in ethanol, DCM; sparingly in water |
pKa | 9.65 |
The compound exhibits air sensitivity, requiring storage under inert atmospheres.
The primary amine group participates in:
Fluorine’s meta-directing effect facilitates nitration and sulfonation at positions 5 and 6 of the ring.
The C-F bond’s high strength (480 kJ/mol) resists hydrolysis but undergoes nucleophilic substitution under harsh conditions (e.g., LiAlH₄, 100°C).
3-Fluorophenethylamine is regulated under Schedule I in jurisdictions like Switzerland and Sweden due to structural similarities to controlled substances. However, it remains accessible for research under licenses, with major suppliers including Sigma-Aldrich and Chem-Impex.
Property | 3-Fluoro | 2-Fluoro | 4-Fluoro |
---|---|---|---|
Dipole Moment (D) | 1.41 | 1.38 | 1.44 |
Boiling Point (°C) | 87 | 85 | 89 |
Bioactivity | Moderate | Low | High |
The meta-substituent balances electronic and steric effects, favoring applications in catalysis and intermediate synthesis.
Corrosive